Bienvenue dans la boutique en ligne BenchChem!

2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol

Medicinal chemistry SAR exploration Physicochemical property optimization

This quinazoline derivative uniquely combines 6-methyl, N-methyl, and 2-hydroxyethyl groups on a 4-phenyl scaffold, filling a structural gap in screening libraries. For SAR studies requiring precise lipophilicity control, it offers a ~0.5-0.7 cLogP advantage over des-methyl analogs. Ideal for kinase inhibitor optimization and diversity screening. Contact us for a quote.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
CAS No. 1007723-11-6
Cat. No. B6524565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol
CAS1007723-11-6
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N(C)CCO
InChIInChI=1S/C18H19N3O/c1-13-8-9-16-15(12-13)17(14-6-4-3-5-7-14)20-18(19-16)21(2)10-11-22/h3-9,12,22H,10-11H2,1-2H3
InChIKeyFPIGQAHPLPLEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol (CAS 1007723-11-6): Chemical Identity, Quinazoline-Class Profile, and Procurement Relevance


2-[Methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol (CAS 1007723-11-6) is a synthetic small-molecule quinazoline derivative with the molecular formula C₁₈H₁₉N₃O and a molecular weight of 293.4 g/mol . The compound features a 6-methyl-4-phenylquinazoline core substituted at the 2-position with an N-methyl-N-(2-hydroxyethyl)amino group. Quinazoline derivatives are a privileged scaffold in medicinal chemistry, extensively investigated as kinase inhibitors (particularly EGFR, HER2, and VEGFR), antitumor agents, and MCHR1 antagonists [1]. This specific substitution pattern positions the compound as a versatile building block for structure-activity relationship (SAR) exploration, where the 6-methyl substituent, 4-phenyl ring, and tertiary aminoethanol side chain each contribute distinct physicochemical and potential pharmacophore features that differentiate it from closely related analogs in procurement decisions.

Why Generic Quinazoline Substitution Fails: Structural Determinants That Distinguish 2-[Methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol from Its Closest Analogs


Quinazoline derivatives cannot be casually interchanged for structure-activity studies, library synthesis, or biological screening without introducing confounding variables. Small structural modifications—such as the presence or absence of a 6-methyl group, the N-methylation state of the 2-amino substituent, or halogen substitution at the 6-position—produce measurable shifts in lipophilicity (cLogP), hydrogen-bonding capacity, molecular shape, and target engagement profiles . 2-[Methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol carries a unique combination of three differentiating features simultaneously: (i) a lipophilicity-enhancing 6-methyl group on the quinazoline core, (ii) a tertiary N-methyl-N-(2-hydroxyethyl)amino side chain that introduces both a hydrogen-bond donor and a tertiary amine, and (iii) a 4-phenyl substituent for potential π-stacking interactions. None of the closest commercially available analogs (des-6-methyl, des-N-methyl, or 6-chloro variants) simultaneously possess all three features, meaning that any substitution inherently alters at least one key pharmacophoric or physicochemical parameter . The quantitative evidence below demonstrates exactly where these differences manifest in measurable terms.

Quantitative Differentiation Evidence: 2-[Methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol vs. Closest Structural Analogs


Molecular Weight Differentiation: 6-Methyl vs. Des-6-Methyl Analog

The target compound (CAS 1007723-11-6) has a molecular weight of 293.4 g/mol, compared to 279.34 g/mol for the direct des-6-methyl analog 2-(methyl(4-phenylquinazolin-2-yl)amino)ethan-1-ol (CAS 924060-48-0) . The 14.06 Da mass difference (ΔMW = +14.06; +5.0%) arises exclusively from the 6-methyl substituent on the quinazoline core. A further-removed analog lacking both the 6-methyl and N-methyl groups, 2-((4-phenylquinazolin-2-yl)amino)ethan-1-ol (CAS 53364-90-2), has a molecular weight of 265.31 g/mol (ΔMW = −28.09 vs. target; −9.6%) .

Medicinal chemistry SAR exploration Physicochemical property optimization

Lipophilicity Modulation: Impact of 6-Methyl Substitution on Predicted cLogP

The 6-methyl substituent on the target compound is predicted to increase lipophilicity by approximately +0.5 to +0.7 logP units compared to the des-6-methyl analog (CAS 924060-48-0), consistent with the established contribution of an aromatic methyl group in medicinal chemistry [1]. The des-6-methyl, des-N-methyl analog (CAS 53364-90-2) is further less lipophilic due to the additional hydrogen-bond donor (secondary amine) replacing the tertiary N-methyl amine. While experimentally measured logP/logD values are not publicly available for either compound, the structural trend is well-established: each methyl group added to an aromatic or amine position increases cLogP by approximately 0.5 units based on fragment-based prediction methods [2].

Drug-likeness Permeability Lipinski parameters

Cytotoxic Activity Profile: Target Compound vs. Class Benchmark Quinazolines

The target compound (CAS 1007723-11-6) has been evaluated for in vitro cytotoxicity against a panel of human cancer cell lines, yielding IC₅₀ values of 5.44 µM (A549, lung adenocarcinoma), 7.15 µM (MCF-7, breast adenocarcinoma), 12.16 µM (HeLa, cervical carcinoma), 10.35 µM (HT-29, colorectal adenocarcinoma), and 11.44 µM (HCT-116, colorectal carcinoma) in MTT assays . By comparison, the des-6-methyl analog (CAS 924060-48-0) reportedly shows IC₅₀ = 5.0 µM against MCF-7 , suggesting that the 6-methyl substitution does not uniformly enhance cytotoxicity and may instead modulate selectivity across cell lines. For broader class context, the FDA-approved quinazoline-based EGFR inhibitor gefitinib exhibits IC₅₀ values of 17.9 µM (A549) and 20.68 µM (MCF-7) [1], while erlotinib analogs in the quinazoline class achieve IC₅₀ values in the range of 0.14–4.26 µM (MCF-7 and A549) [1]. This places the target compound in a moderate cytotoxic potency range—more potent than gefitinib in A549 cells (5.44 vs. 17.9 µM) but less potent than optimized erlotinib analogs in MCF-7 cells.

Anticancer screening Cytotoxicity Kinase inhibition

Hydrogen-Bond Donor/Acceptor Profile: Differentiation from Secondary Amine Analogs

The target compound possesses exactly one hydrogen-bond donor (the terminal –OH of the ethanolamine moiety), compared to two hydrogen-bond donors in the des-N-methyl analog 2-((4-phenylquinazolin-2-yl)amino)ethan-1-ol (CAS 53364-90-2), which features an additional secondary amine N–H . The tertiary amine (N-methylated) in the target compound eliminates one H-bond donor while retaining hydrogen-bond acceptor capacity from the nitrogen lone pair and the quinazoline ring nitrogens. This difference is structurally verifiable: the target compound has a HBD count of 1, HBA count of 4; the des-N-methyl analog has a HBD count of 2, HBA count of 4. The 6-chloro analog 2-((6-chloro-4-phenylquinazolin-2-yl)(methyl)amino)ethanol (CAS 333769-43-0) shares the same HBD/HBA profile as the target but introduces a chlorine substituent that alters halogen-bonding potential and electron density distribution on the quinazoline core .

Solubility Crystal engineering Receptor binding

Commercially Available Purity: Comparative Vendor Specifications Across the Analog Series

The target compound (CAS 1007723-11-6) is listed as available for procurement from multiple research chemical suppliers. While specific purity specifications for the target compound require direct vendor inquiry, the closest analogs are available at defined purity grades: the des-6-methyl analog (CAS 924060-48-0) is available at 98% purity from Leyan (Catalog No. 2221626) ; the 6-chloro analog (CAS 333769-43-0) is available at ≥95% purity from CheMenu (Catalog No. CM831405) ; and the des-6-methyl-des-N-methyl analog (CAS 53364-90-2) is available from AKSci with standard research-grade specifications . Procurement of the target compound thus requires verification of batch-specific purity (HPLC, NMR) upon ordering, as no standardized purity grade is publicly listed, in contrast to its better-characterized des-6-methyl analog.

Procurement specification Quality control Assay reproducibility

Recommended Research and Industrial Application Scenarios for 2-[Methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol


Structure-Activity Relationship (SAR) Studies on Quinazoline-Based Kinase Inhibitor Scaffolds

The target compound is optimally deployed as a scaffold-diversification building block in kinase inhibitor SAR programs, where the 6-methyl group provides enhanced lipophilicity relative to des-methyl analogs, potentially improving membrane permeability for intracellular kinase target engagement. Its moderate cytotoxicity profile (A549 IC₅₀ = 5.44 µM) positions it as a hit-like starting point for medicinal chemistry optimization, particularly when investigators require a quinazoline template that simultaneously presents a tertiary aminoethanol side chain, a 4-phenyl substituent, and a 6-methyl group—a combination not available in any single alternative analog . The compound can serve as a precursor for further derivatization at the terminal hydroxyl group (e.g., esterification, etherification, or oxidation) to generate focused compound libraries probing the 2-position side chain's contribution to kinase selectivity.

Physicochemical Probe for Lipophilicity-Dependent Biological Assays

When conducting biological assays where compound lipophilicity is a critical parameter (e.g., cell-based permeability assays, PAMPA, Caco-2 monolayer transport, or logD₇.₄ distribution coefficient measurements), the target compound offers a distinct advantage over its des-6-methyl analog (CAS 924060-48-0). The estimated +0.5 to +0.7 cLogP increment attributable to the 6-methyl substituent makes the target compound a suitable positive control or test article for evaluating how incremental lipophilicity changes affect cellular uptake, efflux ratio, or non-specific binding in the quinazoline chemical space [1]. This application is particularly relevant for teams optimizing lead compounds where balancing potency against lipophilicity-driven off-target effects is a key development challenge.

Chemical Library Enrichment for Phenotypic Screening

For organizations building diverse quinazoline-focused screening libraries, the target compound fills a structural gap not covered by commercially available analogs: it uniquely combines the 6-methyl, N-methyl, and 2-hydroxyethyl features on the 4-phenylquinazoline scaffold. Including this compound in a screening deck increases the library's coverage of the tertiary aminoethanol quinazoline sub-series, complementing the secondary amine (CAS 53364-90-2) and 6-chloro (CAS 333769-43-0) variants . This structural diversity is essential for phenotypic screening campaigns where subtle changes in substitution pattern can lead to differential hit profiles across unrelated biological targets.

Caution-Advisory: Evidence Gap Assessment

Prospective users must be aware that differential evidence for this compound is currently limited to structural, physicochemical, and class-level cytotoxicity comparisons. No peer-reviewed, target-specific biochemical data (e.g., isolated kinase IC₅₀ values, Kd measurements, selectivity profiling, or in vivo pharmacokinetic data) are publicly available from non-excluded sources [2]. The cytotoxicity data cited in this guide originate from vendor-compiled product pages (BenchChem) rather than independent primary literature, and cross-study comparisons with gefitinib and erlotinib analogs carry inherent caveats regarding assay condition variability. Users requiring target engagement or selectivity data should budget for de novo profiling experiments. Procurement should be accompanied by a request for a batch-specific Certificate of Analysis to verify compound identity and purity before committing to critical studies.

Quote Request

Request a Quote for 2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.